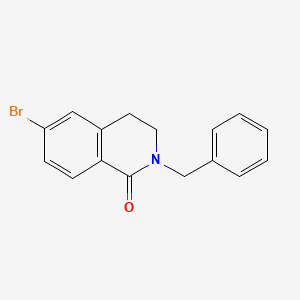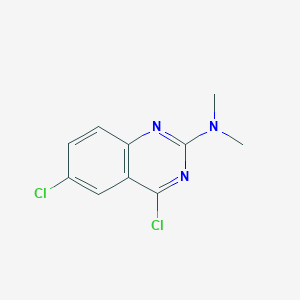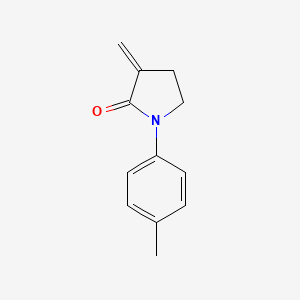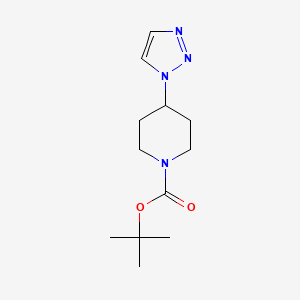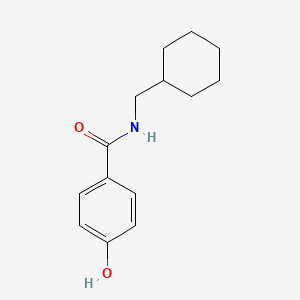
N-(cyclohexylmethyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclohexylmethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzoic acid and cyclohexylmethylamine.
Reaction Conditions: The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method under acidic or basic conditions.
Purification: The product is typically purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps for solvent recovery and recycling to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(cyclohexylmethyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-N-(cyclohexylmethyl)benzamide.
Reduction: Formation of N-(cyclohexylmethyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(cyclohexylmethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(cyclohexylmethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
N-(cyclohexylmethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(cyclohexylmethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
N-(cyclohexylmethyl)-4-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, which can enhance the compound’s interaction with biological targets. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h6-9,11,16H,1-5,10H2,(H,15,17) |
InChI 键 |
QNBLYWFXGBNTIE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


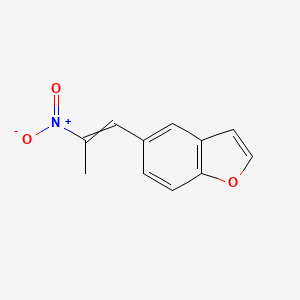
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
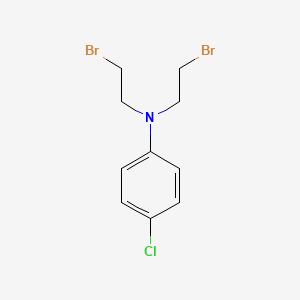
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
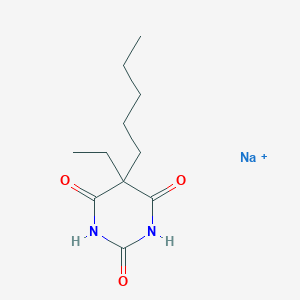
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
